2-Methoxy-5-nitrobenzonitrile
Overview
Description
2-Methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzonitrile typically involves the nitration of 2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-methoxy-5-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in an appropriate solvent.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products:
Reduction: 2-Methoxy-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Chemical Research: It is used in studies involving nitration and reduction reactions to understand reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of the reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
2-Methoxybenzonitrile: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
5-Nitrobenzonitrile: Lacks the methoxy group, affecting its electronic properties and reactivity.
2-Ethoxy-5-nitrobenzonitrile: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness: 2-Methoxy-5-nitrobenzonitrile is unique due to the combined presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-methoxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIIDMVVUWOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146876 | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-75-0 | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10496-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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